Cas no 5654-98-8 (5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
![5H,6H,7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/5654-98-8x500.png)
5H,6H,7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine
- 5H-Pyrrolo[2,3-d]pyrimidine, 6,7-dihydro- (8CI,9CI)
- 5H-Pyrrolo[2,3-d]pyrimidine,6,7-dihydro-
- 1,5,7-Triazaindan
- 5,6-Dihydro-7H-pyrrolo[2,3-d]pyrimidine
- 5,7-Diazaindoline
- 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidine
- 6H-Pyrrolo[2,3-d]pyrimidine,5,7-dihydro-
- 5H,6H,7H-pyrrolo[2,3-d]pyrimidine
- SY326582
- AKOS006358652
- 5654-98-8
- DTXSID101278461
- WOY
- EN300-321067
- AB68426
- SCHEMBL22960001
- SCHEMBL2449272
- MFCD13189442
-
- MDL: MFCD13189442
- インチ: InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9)
- InChIKey: PANGDCFLXUDHDI-UHFFFAOYSA-N
- SMILES: C1CC2=CN=CN=C2N1
計算された属性
- 精确分子量: 121.063997236g/mol
- 同位素质量: 121.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 37.8Ų
5H,6H,7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321067-10.0g |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 10.0g |
$3191.0 | 2023-02-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-10G |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 95% | 10g |
¥ 19,206.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-100MG |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 95% | 100MG |
¥ 963.00 | 2023-03-16 | |
Alichem | A089006756-1g |
6,7-Dihydro-5h-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 95% | 1g |
$701.76 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-250MG |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 95% | 250MG |
¥ 1,537.00 | 2023-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-250mg |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 97% | 250mg |
¥1767.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-500mg |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 97% | 500mg |
¥2526.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-1g |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 97% | 1g |
¥3607.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-100mg |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 97% | 100mg |
¥1061.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2156-5.0g |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine |
5654-98-8 | 97% | 5.0g |
¥11515.0000 | 2024-08-02 |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
5H,6H,7H-pyrrolo[2,3-d]pyrimidineに関する追加情報
6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine (CAS 5654-98-8): A Versatile Heterocyclic Compound in Pharmaceutical Research
6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine (CAS 5654-98-8) is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. This nitrogen-rich scaffold serves as a privileged structure in the design of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's unique pyrrolopyrimidine core offers multiple sites for structural modification, making it a versatile building block for pharmaceutical applications.
The growing interest in 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine derivatives reflects current trends in drug discovery, where researchers increasingly focus on heterocyclic compounds with improved pharmacokinetic properties. Recent studies highlight its potential in addressing modern medical challenges, including the development of targeted therapies for chronic diseases. The compound's molecular structure features a fused pyrrole and pyrimidine ring system, which contributes to its ability to interact with various biological targets through multiple binding modes.
From a synthetic chemistry perspective, 5654-98-8 represents an important intermediate for constructing more complex molecular architectures. Its chemical reactivity allows for selective functionalization at different positions, enabling medicinal chemists to fine-tune biological activity and optimize drug-like properties. The compound's moderate polarity and balanced lipophilicity make it particularly valuable in the design of CNS-penetrant molecules, a key consideration in contemporary neurological drug development.
In the context of current pharmaceutical trends, 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine scaffolds have shown promise in addressing some of the most searched topics in medicinal chemistry, including allosteric modulation and protein-protein interaction inhibition. Researchers frequently investigate how modifications to this core structure can enhance selectivity and reduce off-target effects - crucial factors in modern drug design that align with the industry's shift toward precision medicine approaches.
The commercial availability of CAS 5654-98-8 has facilitated its widespread use in both academic and industrial settings. Suppliers typically offer this compound with high purity levels (>98%), meeting the stringent requirements of pharmaceutical research. Current market analysis indicates steady demand for this building block, particularly from contract research organizations specializing in kinase inhibitor development and fragment-based drug discovery programs.
Recent patent literature reveals innovative applications of 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine derivatives in various therapeutic areas. These include potential treatments for inflammatory conditions, metabolic disorders, and certain proliferative diseases. The compound's versatility is further demonstrated by its incorporation into PROTACs (proteolysis targeting chimeras), one of the most discussed technologies in current drug discovery circles.
From a safety and handling perspective, 5654-98-8 requires standard laboratory precautions typical of organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment should be used when handling the material. The compound's stability profile allows for convenient storage at room temperature under inert atmosphere, contributing to its practicality as a research chemical.
The future outlook for 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine-based compounds appears promising, with several candidates currently in preclinical and clinical development. As the pharmaceutical industry continues to explore novel heterocyclic systems for addressing unmet medical needs, this scaffold is likely to maintain its position as a valuable tool in medicinal chemists' arsenal. The compound's adaptability to various drug discovery strategies ensures its continued relevance in an evolving research landscape.
Analytical characterization of CAS 5654-98-8 typically involves standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's identity and quality, essential for reproducible research outcomes. The availability of comprehensive analytical data from suppliers facilitates its seamless integration into drug discovery workflows.
In conclusion, 6,7-dihydro-5H-Pyrrolo[2,3-d]pyrimidine represents a strategically important heterocyclic system with broad applications in pharmaceutical research. Its combination of synthetic accessibility, structural versatility, and demonstrated biological relevance makes it a compelling subject for ongoing investigation. As drug discovery paradigms continue to evolve, this compound and its derivatives will likely play an increasingly significant role in the development of next-generation therapeutics.
5654-98-8 (5H,6H,7H-pyrrolo[2,3-d]pyrimidine) Related Products
- 1361725-74-7(6-(2,3-Dichlorophenyl)-3-fluoropicolinaldehyde)
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 2002742-77-8(4-Ethyl-1,1-dioxothian-4-ol)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 52606-06-1(2,6-dimethoxy-4-Pyridinemethanol)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
